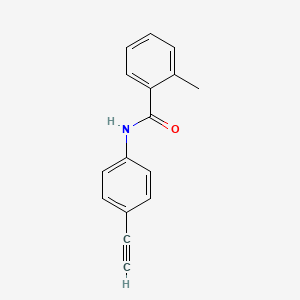
N-(4-ethynylphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethynylphenyl)-2-methylbenzamide is an organic compound that features a benzamide core with a 4-ethynylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethynylphenyl)-2-methylbenzamide typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general steps are as follows:
Preparation of 4-ethynylphenyl bromide: This can be achieved by bromination of 4-ethynylphenyl.
Sonogashira Coupling: The 4-ethynylphenyl bromide is then coupled with 2-methylbenzamide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4-ethynylphenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated benzamide derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
科学研究应用
N-(4-ethynylphenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of N-(4-ethynylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The benzamide core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide: Similar structure but with additional fluorine substituents.
N-(4-ethynylphenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a methylbenzamide group.
Uniqueness
N-(4-ethynylphenyl)-2-methylbenzamide is unique due to its specific combination of an ethynyl group and a benzamide core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
生物活性
N-(4-ethynylphenyl)-2-methylbenzamide is a compound of interest in various biological studies, particularly for its potential anticancer and antibacterial activities. This article compiles recent findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The compound features an ethynyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Case Studies and Findings
-
Inhibition of EGFR Pathway :
- A study indicated that compounds with similar structures showed significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The IC50 values for related compounds ranged from 6.20 to 12.20 μM against A549 and MCF-7 cell lines, suggesting that this compound may exhibit comparable activity .
- Mechanistic Insights :
Antibacterial Activity
In addition to anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.
Efficacy Against Resistant Strains
- In Vitro Studies :
- Mechanism of Action :
Comparative Biological Activity Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (μM/mg) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 6.20 - 12.20 | EGFR inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 10.40 - 12.20 | EGFR inhibition |
| Antibacterial | ESBL-producing E. coli | 10 - 50 | Inhibition of β-lactamase activity |
属性
IUPAC Name |
N-(4-ethynylphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-8-10-14(11-9-13)17-16(18)15-7-5-4-6-12(15)2/h1,4-11H,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHPSJGRENELGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













